6-Benzylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylcyclohex-3-ene-1-carboxylic acid is an organic compound with the linear formula C14H14O3 . It has a molecular weight of 230.266 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a cyclohexene ring, which is further connected to a carboxylic acid group . The carboxyl group (-COOH) is a functional group consisting of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of chemical reactions. They can be reduced to alcohols by treating them with hydrogen in a hydrogenation reaction . They can also react with alcohols to form esters .Physical and Chemical Properties Analysis
Carboxylic acids have the typical properties of acids. They dissolve in water to form acidic solutions with pH values less than 7 . They react with metals to form a salt and hydrogen, and with bases to form a salt and water . They also react with carbonates to form a salt, water, and carbon dioxide .Scientific Research Applications
Synthesis and Derivatives
Esterification of Carboxylic Acids : A general method for esterification of carboxylic acids, including complex acids, in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene in benzene, demonstrates the versatility of carboxylic acids in synthesis processes. This technique could potentially be adapted for derivatives of 6-Benzylcyclohex-3-ene-1-carboxylic acid to produce esters in good yields, highlighting its application in synthesizing esterified compounds (Ono et al., 1978).
Curtius Rearrangement : The Curtius rearrangement, applied to cyclohex-3-ene carboxylic acid, led to the synthesis of various N-(1-cyclohex-3-enyl)carbamates. This showcases the compound's role in producing important intermediates for further chemical transformations, which could be relevant for derivatives of this compound as well (Gómez-Sánchez & Marco-Contelles, 2005).
Metabolic Pathways
- Anaerobic Aromatic Metabolism : The metabolism of cyclohex-1-ene carboxylate by "Syntrophus aciditrophicus" in cocultures with hydrogen-using microorganisms provides insights into the metabolic pathways involving cyclohexene derivatives. This study could offer a conceptual framework for understanding how derivatives of this compound might be metabolized in microbial systems, shedding light on their potential environmental breakdown or biotransformation processes (Elshahed et al., 2001).
Chemical Reactions and Mechanisms
- Mechanism of Amide Formation : The study of amide formation from carboxylic acids in aqueous media using carbodiimide reveals the intricate chemistry involved in forming amides from carboxyl groups. This understanding is essential for applying this compound in bioconjugation and peptide synthesis, providing a foundational insight into its reactivity and potential applications in organic synthesis and drug discovery (Nakajima & Ikada, 1995).
Safety and Hazards
Carboxylic acids, including 6-Benzylcyclohex-3-ene-1-carboxylic acid, can cause skin irritation and serious eye damage . They are harmful in contact with skin and can cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective clothing and eye protection when handling these chemicals .
Properties
IUPAC Name |
6-benzylcyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIBOSUXKGDWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.